Cas no 297145-64-3 ((2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide)

(2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide
- N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide
- Benzamide, N-[2-(4-chlorophenyl)-1-[[(1,1-dimethylethyl)amino]carbonyl]ethenyl]-4-nitro-
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- インチ: 1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)
- InChIKey: ZQTRQMHIBDOXSO-UHFFFAOYSA-N
- ほほえんだ: C(NC(C(NC(C)(C)C)=O)=CC1=CC=C(Cl)C=C1)(=O)C1=CC=C([N+]([O-])=O)C=C1
じっけんとくせい
- 密度みつど: 1.293±0.06 g/cm3(Predicted)
- ふってん: 686.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.94±0.46(Predicted)
(2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA79028-1mg |
(2E)-N-tert-butyl-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide |
297145-64-3 | 1mg |
$245.00 | 2024-04-20 | ||
Life Chemicals | F0095-2063-1mg |
(2E)-N-tert-butyl-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide |
297145-64-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
(2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
(2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamideに関する追加情報
The Synthesis and Applications of (2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide
The compound with CAS No 297145-64-3, known as (2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a formamide group, a substituted phenyl ring, and a tert-butyl substituent. The presence of these functional groups makes it a versatile molecule capable of participating in a wide range of chemical reactions and biological interactions.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have explored its role as a potential lead compound in drug discovery programs. The molecule's ability to interact with specific biological targets has been investigated, revealing promising results in areas such as enzyme inhibition and receptor modulation. These findings underscore its potential as a scaffold for developing novel therapeutic agents.
The synthesis of (2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the formamide group, the introduction of the tert-butyl substituent, and the substitution reactions that introduce the chloro and nitro groups on the phenyl rings. The optimization of these steps has been a focus of recent research efforts, with scientists aiming to improve yields and reduce reaction times while maintaining high purity levels.
In terms of applications, this compound has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various fabrication techniques used in thin-film electronics.
Furthermore, the compound's stability under various environmental conditions has been extensively studied. Its resistance to photodegradation and thermal decomposition makes it suitable for applications where long-term stability is required. Recent studies have also examined its biodegradability, which is an important consideration for its use in sustainable chemical processes.
The structural features of (2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide also make it an attractive candidate for use in catalysis. Its ability to act as a ligand in transition metal-catalyzed reactions has been explored, with promising results in asymmetric catalysis and cross-coupling reactions. These findings suggest that it could play a significant role in the development of more efficient and selective catalysts.
In conclusion, (2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advances in its synthesis and characterization, positions it as an important molecule for future research and development efforts.
297145-64-3 ((2E)-N-tert-butyl-3-(4-chlorophenyl)-2-(4-nitrophenyl)formamidoprop-2-enamide) 関連製品
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